molecular formula C23H26N4O6S B2572058 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 862808-37-5

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2572058
CAS No.: 862808-37-5
M. Wt: 486.54
InChI Key: HLDQXQGBIJUKRS-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
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Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22H28N4O4S
  • Molecular Weight : 444.55 g/mol
  • CAS Number : 1215645-10-5

The structural features include a benzamide moiety linked to a dipropylsulfamoyl group and an oxadiazole ring, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthetic pathways often utilize various coupling reactions to form the oxadiazole ring and subsequent modifications to introduce the sulfamoyl group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of oxadiazole derivatives. For instance, a series of benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their ability to inhibit PD-L1, a protein that plays a crucial role in tumor immune evasion. One such derivative demonstrated an IC50 value of 1.8 nM, indicating significant potency compared to traditional inhibitors like BMS-1016 .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of immune checkpoints and enhancement of antitumor immunity. This is particularly relevant in the context of immunotherapy where blocking PD-L1 can restore T-cell activity against tumors.

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in vivo. For example:

  • Study on PD-L1 Inhibition :
    • Objective : To assess the binding affinity and inhibitory effects on PD-L1.
    • Findings : The compound exhibited strong binding affinity with a Kd value of 3.34 nM and effectively blocked the PD-1/PD-L1 interaction with an EC50 value of 375 nM .
  • In Vivo Antitumor Efficacy :
    • Objective : To evaluate the antitumor effects in syngeneic mouse models.
    • Results : The compound showed significant tumor growth inhibition compared to controls, suggesting its potential as an effective therapeutic agent .

Comparative Analysis

Compound NameIC50 (nM)Kd (nM)EC50 (nM)Mechanism
This compound1.83.34375PD-L1 Inhibition
BMS-101636N/A2075PD-L1 Inhibition

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-3-11-27(12-4-2)34(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(33-23)17-7-10-19-20(15-17)32-14-13-31-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDQXQGBIJUKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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